Des(benzylpyridyl) Atazanavir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Des(benzylpyridyl) Atazanavir (DBZ-ATV) is a metabolite of Atazanavir, a medication used to treat HIV infection []. Researchers are interested in DBZ-ATV because it can help them understand how Atazanavir works in the body.

Metabolism Studies

A major use of DBZ-ATV in research is to study the way the body breaks down Atazanavir. By measuring DBZ-ATV levels in the blood, researchers can determine how quickly Atazanavir is metabolized []. This information is important for understanding how often Atazanavir needs to be taken to be effective.

Drug Interaction Studies

DBZ-ATV can also be used to study how Atazanavir interacts with other medications. Researchers can see if other medications affect the levels of DBZ-ATV in the blood. This can help them predict how Atazanavir might interact with other medications a person is taking [].

Investigating New Uses for Atazanavir

In some studies, researchers are investigating whether Atazanavir or DBZ-ATV might have uses beyond treating HIV infection. For instance, some studies have looked at the potential for Atazanavir to be effective against other viruses.

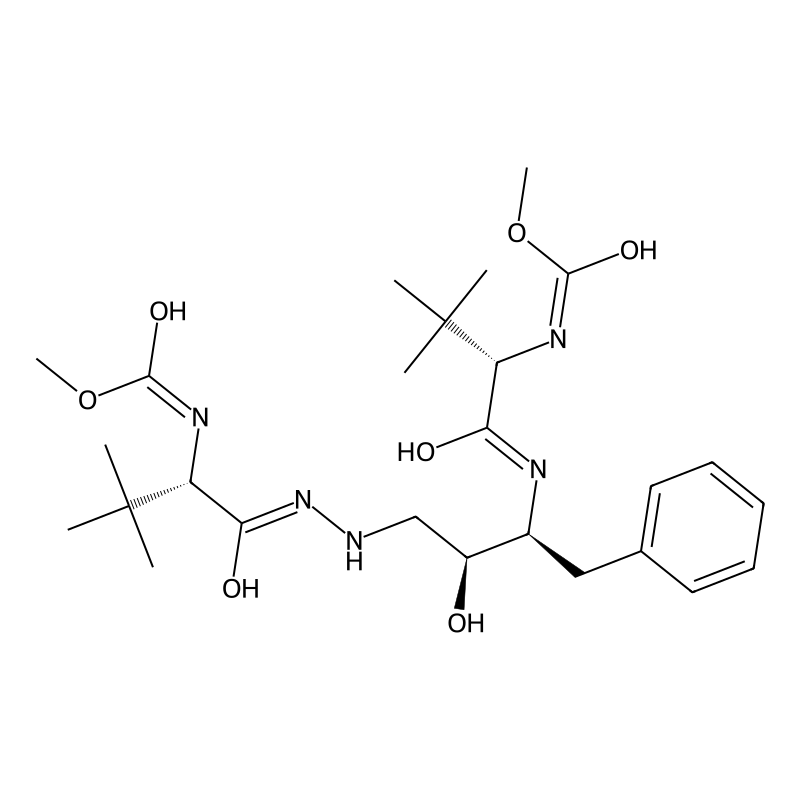

Des(benzylpyridyl) Atazanavir is a significant metabolite of Atazanavir, which is a protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infections. This compound, with the chemical formula C26H43N5O7 and CAS number 1192224-24-0, is recognized for its role in the pharmacokinetics of Atazanavir, influencing its efficacy and safety profile. As a metabolite, Des(benzylpyridyl) Atazanavir is formed through N-dealkylation processes during the metabolism of Atazanavir in the body .

Des(benzylpyridyl) Atazanavir primarily arises from the metabolic transformation of Atazanavir. The key reaction involves the removal of the benzyl group from the nitrogen atom in the pyridyl moiety of Atazanavir. This reaction can be catalyzed by cytochrome P450 enzymes, which are responsible for many drug metabolism processes in humans. The stability and reactivity of Des(benzylpyridyl) Atazanavir can be influenced by various factors, including pH and temperature, which affect its solubility and potential interactions with other compounds .

The synthesis of Des(benzylpyridyl) Atazanavir can be achieved through several methods, typically involving the N-dealkylation of Atazanavir. Common synthetic routes include:

- Enzymatic Degradation: Utilizing specific enzymes like cytochrome P450 to catalyze the removal of the benzyl group.

- Chemical Dealkylation: Employing chemical reagents that facilitate the cleavage of the benzyl moiety under controlled conditions.

- In vitro Metabolism Studies: Conducting experiments with liver microsomes or hepatocytes to observe natural metabolic pathways leading to Des(benzylpyridyl) Atazanavir formation .

Des(benzylpyridyl) Atazanavir belongs to a class of compounds known as HIV protease inhibitors. Other similar compounds include:

- Atazanavir: The parent compound with higher potency against HIV protease.

- Ritonavir: Another protease inhibitor that also has significant metabolic interactions.

- Lopinavir: A closely related compound often used in combination therapies.

Comparison TableCompound Structure Type Potency Against HIV Metabolism Des(benzylpyridyl) Atazanavir Metabolite Moderate N-dealkylation Atazanavir Parent Compound High CYP450 metabolism Ritonavir Protease Inhibitor High CYP450 metabolism Lopinavir Protease Inhibitor High CYP450 metabolism

| Compound | Structure Type | Potency Against HIV | Metabolism |

|---|---|---|---|

| Des(benzylpyridyl) Atazanavir | Metabolite | Moderate | N-dealkylation |

| Atazanavir | Parent Compound | High | CYP450 metabolism |

| Ritonavir | Protease Inhibitor | High | CYP450 metabolism |

| Lopinavir | Protease Inhibitor | High | CYP450 metabolism |

Des(benzylpyridyl) Atazanavir is unique due to its role as a metabolite that influences the pharmacokinetics and dynamics of its parent compound, providing insights into drug interactions and patient responses during HIV therapy .